REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1O.[C:9](=[O:12])([O-])[O-].[K+].[K+].Cl.ClC[CH2:18][N:19]1[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1>CN(C)C=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:12][CH2:9][CH2:18][N:19]2[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2)=[CH:4][CH:3]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
20.05 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
49.16 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
25.6 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCN1CCCCC1
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.33 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCN1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring to 90° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the contents heated
|
Type
|
STIRRING
|
Details
|
To this rapidly stirring slurry
|
Type
|
TEMPERATURE
|
Details
|
The resulting slurry is heated at 90° C.
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction about 95% complete
|
Type
|
CUSTOM
|
Details
|
the reaction to completion
|
Type
|
TEMPERATURE
|
Details
|
The reaction is heated for 2 more hours
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
STIRRING
|
Details
|
stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
are filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate partitioned between water (200 ml) and diethyl ether (200 ml)
|
Type
|
WASH
|
Details
|
The ether layer is washed with water (3×200 ml), brine, and 1N hydrochloric acid (2×50 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics are dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)OCCN1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |